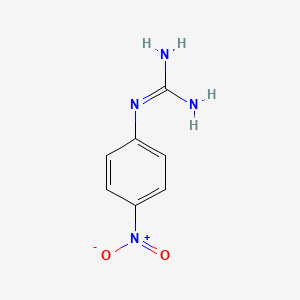

N-4-Nitrophenylguanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-7(9)10-5-1-3-6(4-2-5)11(12)13/h1-4H,(H4,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWHSGIYNMFJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207773 | |

| Record name | N-4-Nitrophenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5901-56-4 | |

| Record name | N-(4-Nitrophenyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5901-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-4-Nitrophenylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005901564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206156 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-4-Nitrophenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-4-nitrophenylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Nitrophenyl)guanidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C85JQK2TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for N 4 Nitrophenylguanidine and Its Precursors

Established Synthetic Routes to N-4-Nitrophenylguanidine

Traditional methods for synthesizing this compound and related structures have laid the groundwork for more advanced protocols. These established routes typically involve condensation reactions and multi-step sequences that are well-documented in chemical literature.

A primary and established method for the synthesis of aryl guanidines involves the condensation of an aniline (B41778) derivative with a source of cyanamide (B42294). In the case of this compound, the key starting material is 4-nitroaniline (B120555). This approach is analogous to the preparation of other substituted phenylguanidines, such as 2-nitrophenylguanidine, which is formed through the reaction of 2-nitroaniline (B44862) with cyanamide. researchgate.net

This reaction is typically facilitated by acid catalysis, for instance, using hydrochloric acid, to activate the reactants. researchgate.net The process involves the acid-catalyzed addition of the amino group of the 4-nitroaniline derivative to cyanamide. researchgate.net A similar pathway is employed in the industrial synthesis of related compounds, where a substituted nitrophenylamine is reacted with a cyanamide solution in the presence of an acid like aqueous hydrochloric acid. google.com The resulting product is often isolated as a salt, such as a nitrate (B79036) or hydrochloride, which can then be converted to the free base. researchgate.net

The synthesis of the precursor, 4-nitroaniline, can be achieved via the hydrolysis of 4-nitroacetanilide under acidic conditions, which itself is prepared by the nitration of acetanilide (B955). youtube.commagritek.comyoutube.com

The synthesis of this compound is inherently part of a multi-step pathway, beginning with the synthesis of its precursors. The preparation of 4-nitroaniline from acetanilide involves a two-step sequence: nitration followed by acid-catalyzed hydrolysis. youtube.com This multi-step approach allows for the controlled introduction of functional groups onto the aromatic ring before the final guanidinylation step.

In modern synthetic chemistry, multi-component reactions (MCRs) are gaining prominence as they offer the advantage of combining three or more reagents in a single step to form a complex product, thereby increasing efficiency. nih.gov MCRs, such as the Strecker or Ugi reactions, significantly accelerate the synthesis of compounds for various applications, including drug discovery. nih.gov While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs represent a strategic approach that could be adapted for the synthesis of complex guanidine (B92328) derivatives. nih.govmdpi.com For instance, the Hantzsch reaction is a classic MCR used to synthesize dihydropyridines and pyridines, demonstrating the power of this approach in creating heterocyclic structures. mdpi.commdpi.com

Novel Approaches and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and optimized methods for the synthesis of chemical compounds, including guanidine derivatives. These novel approaches prioritize environmental friendliness, catalytic efficiency, and the use of modern energy sources.

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.comnih.gov A key aspect of this approach is the use of environmentally benign solvents, with water being a preferred choice. researchgate.net

An example of a green synthetic approach for guanidine derivatives involves a one-pot, aqua-mediated synthesis. researchgate.net In this method, various substituted guanidines are prepared by reacting thiourea (B124793) with different amines in water under alkaline conditions, utilizing microwave irradiation. researchgate.net This approach aligns with several green chemistry principles by using a safe solvent (water), reducing reaction times, and potentially lowering energy consumption compared to conventional heating. jddhs.comresearchgate.net The adoption of such principles for the synthesis of this compound could involve replacing hazardous organic solvents with water or other green alternatives and designing processes that maximize atom economy. nih.gov

Catalysis is fundamental to the efficient synthesis of guanidines. As mentioned, traditional methods often rely on acid catalysis to drive the condensation reaction between an amine and a cyanamide source. researchgate.net Beyond simple acid catalysis, more sophisticated catalytic systems have been developed for guanidinylation reactions.

Specialized reagents have been designed to act as efficient guanidinylating agents. For example, 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) has been optimized for the synthesis of guanidines from amines via nitroguanidine (B56551) intermediates, offering high yields and practical synthetic routes without the need for an inert atmosphere. organic-chemistry.org Furthermore, heterogeneous catalysts are being explored to facilitate easier separation and recycling, contributing to greener processes. Guanidine-functionalized magnetic nanoparticles have been developed as efficient and recyclable catalysts for various organic reactions, showcasing the potential for creating novel catalytic systems for guanidine synthesis itself. nih.govjsynthchem.com

Table 1: Comparison of Synthetic Methodologies for Guanidine Derivatives

| Methodology | Key Features | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Conventional Condensation | Reaction of an amine (e.g., 4-nitroaniline) with cyanamide. | Acid catalysis (e.g., HCl, Nitric Acid); Reflux for extended periods (e.g., 25 hours). | Established and well-understood pathway. | researchgate.netgoogle.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Water as solvent; Alkaline conditions; 10-95 minutes reaction time. | Rapid reaction rates, high yields, clean synthesis, energy efficient. | researchgate.netijnrd.org |

| Optimized Guanidinylation | Use of specific reagents like DMNPC. | Reaction of amine with DMNPC, followed by hydrogenolysis. | High yields (70-100%), applicable to a wide range of amines. | organic-chemistry.org |

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. ijnrd.orgajchem-a.com The use of microwave irradiation can accelerate reactions that might otherwise require many hours of reflux. google.comajchem-a.com

For the synthesis of guanidine derivatives, microwave assistance has proven highly effective. A one-pot synthesis of various substituted guanidines was achieved in 10-95 minutes using microwave irradiation, a significant improvement over conventional methods that can take many hours. researchgate.net This rapid and efficient heating is particularly beneficial for meeting the demands of modern chemical research and industry. researchgate.net Applying microwave-assisted techniques to the synthesis of this compound could similarly shorten the lengthy reflux times reported in some traditional protocols, offering a faster and more energy-efficient pathway to the target molecule. google.comresearchgate.net

Precursor Chemistry and Reactivity Profiles in Guanidine Synthesis

The formation of the guanidinyl group in molecules like this compound is typically achieved by reacting an amine with a guanidinylating agent. The choice of precursors is fundamental to the success of the synthesis, with cyanamide and urea (B33335) derivatives being among the most common and versatile starting points.

Role of Cyanamide and Urea Derivatives

Cyanamide and urea serve as foundational building blocks in the synthesis of guanidines due to their inherent N-C-N structure. They provide the central carbon atom and at least two of the nitrogen atoms required for the guanidine core.

Cyanamide (H₂NCN) is a highly reactive and widely used precursor for guanidinylation. Its utility stems from the electrophilic nature of the nitrile carbon, which is susceptible to nucleophilic attack by amines. A direct and historically significant method for preparing nitrophenylguanidines involves the acid-catalyzed reaction of a nitroaniline with cyanamide. For instance, 2-nitrophenylguanidine was first synthesized by reacting 2-nitroaniline with cyanamide in a hydrochloric acid-catalyzed melt. researchgate.net This approach has been extended to various 4-substituted 2-nitroanilines. researchgate.net The reaction is typically performed under acidic conditions, which protonates the cyanamide, increasing its electrophilicity and facilitating the addition of the weakly nucleophilic nitroaniline. A similar strategy is employed in the synthesis of the 2-methyl-5-nitrophenyl guanidine nitrate intermediate, where 2-amino-4-nitrotoluene is reacted with an aqueous solution of cyanamide in the presence of nitric acid. google.com

The general mechanism involves the addition of an amine to the cyanamide, forming a guanidinium (B1211019) salt. This method is efficient for synthesizing a range of guanidine compounds. organic-chemistry.orgoup.com The reactivity of cyanamide allows it to be used in various synthetic contexts, including multi-component reactions for the preparation of N-aryl guanidines. organic-chemistry.org

Urea (H₂NCONH₂) and its derivatives , such as thioureas, are also central to guanidine synthesis. rsc.org While urea itself can be used, the transformation often requires more forcing conditions compared to cyanamide. The conversion of ureas or thioureas to guanidines typically involves an activation step to transform the carbonyl or thiocarbonyl group into a better leaving group, thereby creating a carbodiimide (B86325) or a related reactive intermediate. rsc.org This intermediate is then readily attacked by an amine to yield the desired guanidine. The dehydration of ureas or the desulfurization of thioureas are established methods for accessing the cyanamide or carbodiimide intermediates necessary for the subsequent guanidinylation step. rsc.orgnih.gov For example, the synthesis of guanidines from thioureas is a common methodology, often preferred in the later stages of complex syntheses. rsc.org

The table below summarizes the key features of cyanamide and urea derivatives as precursors in guanidine synthesis.

| Precursor Family | Key Compound(s) | General Reaction | Conditions | Advantages | Disadvantages |

| Cyanamides | Cyanamide, Calcium Cyanamide | Nucleophilic addition of an amine to the nitrile carbon | Often acid-catalyzed (e.g., HCl, HNO₃) researchgate.netgoogle.com | High reactivity, direct route organic-chemistry.org | Cyanamide can be hazardous and prone to polymerization oup.com |

| Ureas/Thioureas | Urea, Thiourea, Di-Boc-thiourea | Activation (e.g., desulfurization), followed by amine addition | Requires activating agents (e.g., metal salts) or dehydrating agents rsc.orgnih.gov | Readily available, stable precursors nih.gov | Often requires a two-step process (activation then addition) rsc.org |

Activation Strategies for Guanidinylation Reactions

Due to the stability of precursors like ureas and the often-low nucleophilicity of amines (such as 4-nitroaniline), direct reaction is frequently inefficient. Consequently, a variety of activation strategies have been developed to promote the guanidinylation reaction. These strategies aim to enhance the electrophilicity of the guanidinylating agent or to convert a poor leaving group into a better one.

One common approach involves the use of "guanylating reagents" which are pre-activated forms of guanidine. Reagents like 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) are used to transfer a guanidinyl group to an amine under mild conditions. organic-chemistry.org Another class of highly effective reagents is diprotected triflylguanidines, such as N,N'-Di-Boc-N"-triflylguanidine. The triflyl group is an excellent leaving group, making the central carbon highly electrophilic and reactive towards even weak nucleophiles like primary and secondary amines under mild, room-temperature conditions. google.comacs.org

For syntheses starting from thioureas, activation is typically achieved using thiophilic metal salts . Reagents like mercuric chloride (HgCl₂) or copper(II) salts promote the desulfurization of the thiourea. rsc.org This process is believed to proceed through a carbodiimide intermediate, which is then trapped by the amine. To avoid the toxicity of heavy metals, alternative activators like cyanuric chloride (TCT) have been developed for the activation of di-Boc-thiourea, providing an environmentally safer route. organic-chemistry.org

Another strategy involves the in-situ generation of a highly reactive intermediate from a stable precursor. For example, treating an acylcyanamide with chlorotrimethylsilane generates a reactive N-silylcarbodiimide. This intermediate readily guanylates a wide variety of primary and secondary aliphatic amines, often within minutes at room temperature. nih.gov

Catalytic methods have also emerged as powerful tools. Ytterbium triflate has been shown to be an efficient Lewis acid catalyst for the addition of amines to carbodiimides, providing N,N',N''-trisubstituted guanidines in good yields under solvent-free conditions. organic-chemistry.org Similarly, scandium(III) triflate can catalyze the guanylation of amines with cyanamide in water, a method that is particularly useful for water-soluble substrates. organic-chemistry.org

The following table outlines several key activation strategies used in modern guanidine synthesis.

| Activation Strategy | Precursor | Activating Agent / Catalyst | Reactive Intermediate (Proposed) | Key Features |

| Leaving Group Activation | N,N'-Di-Boc-guanidine | Triflic anhydride | N,N'-Di-Boc-N"-triflylguanidine | Creates a highly reactive guanidinylating agent with an excellent leaving group. google.com |

| Thiourea Desulfurization | Di-Boc-thiourea | HgCl₂, Cu(II) salts, Cyanuric Chloride (TCT) organic-chemistry.orgrsc.org | Carbodiimide | A classic and effective method; modern variants avoid heavy metals. organic-chemistry.org |

| In-situ Silylation | Acylcyanamide | Chlorotrimethylsilane (TMSCl) | N-silylcarbodiimide | Rapid, one-pot procedure for mono-N-acylguanidines. nih.gov |

| Lewis Acid Catalysis | Carbodiimides | Ytterbium triflate (Yb(OTf)₃) | Activated carbodiimide complex | Catalytic, often solvent-free, tolerant of various amines. organic-chemistry.orgrsc.org |

| Brønsted Acid Catalysis | Cyanamide | HCl, HNO₃ | Protonated cyanamide | Simple, direct method for reacting amines with cyanamide. researchgate.net |

Advanced Structural Elucidation and Spectroscopic Investigations

X-ray Crystallographic Analysis of N-4-Nitrophenylguanidine and Its Salts

In the solid state, substituted N-arylguanidines exhibit distinct conformational and tautomeric forms influenced by the electronic properties of their substituents. mdpi.com For Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine, X-ray analysis reveals specific bond lengths within the central CN₃ core that indicate a clear distribution of single and double bond character. nih.gov

The C=N double bond is localized, with a length of approximately 1.298 Å, while the other two C-N bonds show elongated, single-bond character (around 1.353 Å and 1.401 Å). nih.gov This localization suggests that in the solid state, the molecule exists predominantly in one tautomeric form rather than as a delocalized resonant structure. The N-C-N bond angles within the guanidine (B92328) plane deviate from an ideal 120°, indicating some geometric strain. nih.gov

Guanidines can exist in different tautomeric forms, such as the keto-enol tautomerism observed in some derivatives. researchgate.netyoutube.com The specific tautomer present in the crystal lattice is stabilized by both the electronic nature of the substituents and the intermolecular hydrogen bonding network. mdpi.com The electron-withdrawing nature of the 4-nitrophenyl group significantly influences the electronic distribution within the guanidine moiety, favoring a specific tautomeric state in the crystal. researchgate.net

Table 1: Selected Bond Lengths and Angles for a this compound Analogue

| Parameter | Bond/Angle | Value | Reference |

|---|---|---|---|

| Bond Length | C=N | 1.298 (2) Å | nih.gov |

| Bond Length | C-N (single) | 1.353 (2) Å | nih.gov |

| Bond Length | C-N (single) | 1.401 (3) Å | nih.gov |

| Bond Angle | N-C-N | 115.81 (16)° | nih.gov |

| Bond Angle | N-C-N | 118.90 (18)° | nih.gov |

| Bond Angle | N-C-N | 125.16 (18)° | nih.gov |

Data from the crystal structure of Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine.

The guanidinium (B1211019) group is an excellent hydrogen bond donor, while the nitro group is a strong acceptor. This combination in this compound and its salts leads to the formation of extensive and robust hydrogen-bonding networks. These interactions are fundamental to the assembly of molecules into larger supramolecular structures. mdpi.comnih.gov

The arrangement of molecules in the crystal, or crystal packing, is governed by a combination of hydrogen bonds and other weaker intermolecular forces. iucr.org In the structure of Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine, C-H···O hydrogen bonds link molecules into chains, which then cross-link to form a two-dimensional network. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for characterizing the structure and dynamic behavior of this compound in solution. It provides detailed information on the chemical environment of each atom, protonation states, and conformational changes. nih.govnih.gov

The guanidine group has a high pKa, meaning it is readily protonated to form a guanidinium cation. nih.gov ¹H and ¹⁵N NMR are particularly useful for studying these protonation events. nih.gov Upon protonation, the chemical shifts of the N-H protons and the nitrogen atoms themselves change significantly, allowing for the determination of the primary site of protonation. nih.gov

Dynamic NMR techniques can be used to study processes like E/Z isomerism around the C=N bond and restricted rotation around C-N single bonds. researchgate.net At room temperature, these processes might be fast on the NMR timescale, resulting in averaged signals. However, at low temperatures, the exchange rate slows, and distinct signals for different isomers or conformers can be observed. researchgate.net For guanidines with a p-nitrophenyl substituent, studies have shown a different proportion of Z and E isomers compared to those with less electron-withdrawing groups, highlighting the electronic influence on these dynamic processes. researchgate.net

Table 2: Typical NMR Chemical Shifts for Phenylguanidine Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic C-H (ortho to -NO₂) | 8.0 - 8.4 |

| ¹H | Aromatic C-H (meta to -NO₂) | 6.8 - 7.2 |

| ¹H | Guanidine N-H | 7.3 - 8.6 (broad, exchanging) |

| ¹³C | Aromatic C (ipso to -NO₂) | ~150 |

| ¹³C | Aromatic C (ipso to guanidine) | ~155 |

| ¹³C | Aromatic C-H | 110 - 130 |

| ¹³C | Guanidine C | 155 - 160 |

Note: Values are approximate and can vary based on solvent, concentration, and specific substitution. mdpi.comchemicalbook.comlibretexts.orgresearchgate.net

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of ¹H and ¹³C signals and for confirming the covalent structure of this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, it would confirm the coupling between the ortho and meta protons on the nitrophenyl ring. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This allows for the definitive assignment of each carbon atom in the phenyl ring that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons, such as the carbon attached to the nitro group, the carbon attached to the guanidine group, and the central guanidine carbon itself, by observing their correlations to nearby protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps to determine the molecule's preferred conformation and stereochemistry in solution, including the E/Z isomerism. researchgate.net

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure and connectivity, confirming the identity and purity of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the vibrations of its bonds. msu.edu When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes, creating an IR spectrum. utdallas.edu Raman spectroscopy, conversely, involves the inelastic scattering of laser photons by a molecule, resulting in a change in energy that is also characteristic of the molecule's vibrational modes. horiba.com Together, IR and Raman spectroscopy provide complementary information that allows for a comprehensive analysis of molecular structure. spectroscopyonline.com

The structure of this compound contains several key functional groups that give rise to characteristic peaks in its vibrational spectra: the guanidinium group, the nitro group, and the para-substituted aromatic ring.

Guanidinium Group (C(NH)NH₂): The N-H bonds in the guanidinium moiety are expected to produce stretching vibrations in the 3000-3200 cm⁻¹ region. researchgate.net Primary amines typically show two bands in this area. utdallas.edu

Aromatic Ring (C₆H₄): The aromatic C-H stretching vibrations are anticipated at frequencies slightly above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring produce characteristic absorptions in the 1400-1600 cm⁻¹ region. vscht.cz

Nitro Group (NO₂): The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ range and a symmetric stretch in the 1300-1370 cm⁻¹ range.

The combination of these vibrational bands creates a unique spectral fingerprint, allowing for the unambiguous identification of this compound. horiba.com The region below 1500 cm⁻¹ is often referred to as the fingerprint region, containing a complex pattern of bands that are unique to the specific molecule. msu.edu

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Guanidinium | N-H Stretch | 3200 - 3600 | utdallas.edu |

| Aromatic Ring | =C-H Stretch | 3000 - 3100 | vscht.cz |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | vscht.cz |

| Nitro Group | Asymmetric N-O Stretch | 1500 - 1570 | nih.gov |

| Nitro Group | Symmetric N-O Stretch | 1300 - 1370 | nih.gov |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. northwestern.edu This allows for the calculation of a precise molecular formula, which is a critical step in structural elucidation. nih.gov For this compound, the molecular formula is C₇H₈N₄O₂. chemspider.com The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, is calculated to be 180.064725 Da. chemspider.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, can measure this mass with high precision, confirming the compound's elemental composition. northwestern.edu

In addition to precise mass measurement, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the original molecular structure.

For nitro-aromatic compounds like this compound, common fragmentation pathways include the loss of the nitro group. strath.ac.uk The analysis of related compounds such as nitrobenzene (B124822) has shown that the loss of the NO₂ group is a significant fragmentation process. strath.ac.uk Other likely fragmentations would involve the guanidine moiety. The high mass resolution of modern instruments allows for the unambiguous identification of these fragments, even those with very similar nominal masses. strath.ac.uk

Table 2: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Calculated m/z | Description | Source |

|---|---|---|---|---|

| [M]+• | [C₇H₈N₄O₂]+• | 180.0647 | Molecular Ion | chemspider.com |

| [M - NO₂]+ | [C₇H₈N₂]+ | 134.0687 | Loss of nitro group | strath.ac.uk |

| [C₆H₄NH₂]+• | [C₆H₆N]+• | 92.0500 | Aminophenyl cation |

Theoretical and Computational Chemistry of N 4 Nitrophenylguanidine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the intrinsic properties of N-4-nitrophenylguanidine at the atomic level. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of the molecule. researchgate.net

DFT methods, such as those employing the B3LYP functional, offer a good balance between computational cost and accuracy for molecules of this size. hakon-art.comresearchgate.net Ab initio methods, while more computationally intensive, can provide benchmark-quality results. researchgate.net These calculations are typically performed with a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution. nanobioletters.com

The electronic structure of this compound is characterized by the interplay between the electron-donating guanidine (B92328) group and the electron-withdrawing nitrophenyl group. Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. thaiscience.info

The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost empty orbital and represents the ability to accept electrons. thaiscience.info For this compound, the HOMO is expected to be localized primarily on the electron-rich guanidine and the phenyl ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. asianpubs.org

Table 1: Predicted Molecular Orbital Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting capability |

Note: These are estimated values based on typical calculations for similar aromatic compounds and are subject to variation based on the specific computational method and basis set used.

The charge distribution within this compound is highly polarized due to the opposing electronic nature of its functional groups. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netmdpi.com

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and a positive potential around the hydrogen atoms of the guanidine group's amino functions. This highlights the likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Predicted Atomic Charges in this compound (Mulliken Population Analysis)

| Atom/Group | Predicted Charge (arbitrary units) | Implication |

|---|---|---|

| Nitro Group (O atoms) | Highly Negative | Site for electrophilic attack/H-bond acceptor |

| Guanidine Group (N-H H atoms) | Highly Positive | Site for nucleophilic attack/H-bond donor |

Note: The values are qualitative predictions. The actual charge distribution can be quantified using various population analysis schemes within quantum chemical calculations.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. uni-muenchen.deq-chem.comgaussian.com

By performing a relaxed PES scan, where specific dihedral angles are systematically varied and the rest of the molecule's geometry is optimized at each step, researchers can identify the most stable conformations (energy minima) and the transition states (saddle points) that connect them. q-chem.comblogspot.comreadthedocs.io This is crucial for understanding the molecule's flexibility and the energy barriers to conformational change.

For this compound, key rotations would include the bond between the phenyl ring and the guanidine group, as well as rotations within the guanidine group itself. The planarity of the system and potential intramolecular hydrogen bonding would significantly influence the conformational preferences.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound and its interactions with its environment over time. researchgate.netresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can model processes such as conformational changes, solvent interactions, and binding to other molecules. chemrxiv.org

An MD simulation would typically involve placing one or more this compound molecules in a simulation box, often with a solvent like water, and observing their behavior at a given temperature and pressure. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. mdpi.com

These simulations can reveal important information about:

Solvation: How water molecules arrange themselves around the solute and the nature of the hydrogen bonding network.

Conformational Dynamics: The flexibility of the molecule in solution and the transitions between different conformations.

Intermolecular Interactions: How multiple this compound molecules might aggregate or interact with other solutes.

Computational Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can be used to predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. unibo.itunibo.itmpg.de

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. nanobioletters.com By comparing the calculated spectrum with an experimental one, each peak can be assigned to a specific vibrational mode of the molecule, such as the stretching of the N-H bonds in the guanidine group or the symmetric and asymmetric stretches of the nitro group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. nih.gov This allows for the assignment of absorption bands to specific electronic transitions, often involving the HOMO and LUMO. For this compound, a significant absorption in the UV-Vis region would be expected due to the extended conjugation and the presence of the chromophoric nitro group.

NMR Spectroscopy: The chemical shifts of the hydrogen and carbon atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Corresponding Molecular Feature |

|---|---|---|

| IR Spectroscopy | ~3400-3200 cm⁻¹ | N-H stretching vibrations |

| ~1550 and 1350 cm⁻¹ | NO₂ asymmetric and symmetric stretching | |

| UV-Vis Spectroscopy | λ_max ~300-400 nm | π → π* and n → π* electronic transitions |

| ¹H NMR Spectroscopy | δ ~7.0-8.5 ppm | Aromatic protons |

Note: These are approximate predictions and the exact values can vary based on the computational method, basis set, and solvent effects.

Reactivity Profiles and Mechanistic Studies of N 4 Nitrophenylguanidine

Acid-Base Equilibria and Protonation Chemistry in Solution

The guanidine (B92328) group, known for its strong basicity (pKaH = 13.6 in water), is a prominent feature of the amino acid arginine. rsc.org This high basicity is attributed to the resonance stabilization of the protonated guanidinium (B1211019) cation, which delocalizes the positive charge over the entire functional group. rsc.org However, the introduction of aromatic substituents, such as a nitrophenyl group, significantly influences the acid-base properties of the guanidine moiety.

The basicity of N-4-nitrophenylguanidine is markedly lower than that of unsubstituted guanidine due to the electron-withdrawing nature of the nitro group. The pKa value of a compound is a measure of its acidity, and for a base, a lower pKa of its conjugate acid corresponds to weaker basicity. The nitro group on the phenyl ring decreases the electron density on the guanidine nitrogen atoms, making them less available for protonation.

Substituent effects on the basicity of aryl guanidines have been systematically studied. Electron-withdrawing groups, like the nitro group, decrease the pKa, while electron-donating groups increase it. rsc.orgpharmaguideline.com This is because electron-donating groups increase the electron density on the nitrogen, making it a stronger base. pharmaguideline.com For instance, the pKa of phenylguanidine itself is 10.90, and the introduction of substituents can modulate this value. rsc.org The position of the substituent on the aryl ring also plays a role; for example, para-substituted anilines are generally more basic than their ortho-substituted counterparts when considering electron-releasing groups. pharmaguideline.com

The Hammett relationship, which correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives, can be applied to the pKa values of substituted phenylguanidines. The slope of the Hammett plot, ρ, provides a measure of the sensitivity of the reaction (in this case, protonation) to substituent effects. For a series of 2-phenyl-1,1,3,3-tetramethylguanidines in acetonitrile (B52724), the ρ value was found to be 2.18 ± 0.16. researchgate.net

A comparison of experimental pKa values for a series of substituted aryl guanidines is presented in the interactive table below.

The acid-base properties of this compound are significantly influenced by the solvent. researchgate.netnih.gov The pKa of a compound can vary considerably when measured in different solvents due to differences in solvent polarity, dielectric constant, and the ability of the solvent to solvate the neutral and protonated forms of the molecule. nih.govchemrxiv.org

Generally, the pKa values of amines are observed to increase when moving from water to a less polar solvent like acetonitrile. researchgate.net For instance, a nearly constant increase in pKa of about 7.7 units is seen for amines when transferred from water to acetonitrile. researchgate.net This is because less polar solvents are less effective at solvating the charged guanidinium ion, thus making the neutral form more stable and the guanidine a stronger base.

The effect of the solvent on the basicity of a series of 2-phenyl-1,1,3,3-tetramethylguanidines was studied by comparing their pKa values in acetonitrile and water. researchgate.net The choice of solvent can also lead to a "leveling effect," where the strengths of strong acids or bases are limited by the acidity or basicity of the solvent itself. libretexts.orgnist.gov In a strongly basic solvent, all acids tend to appear equally strong because the solvent has a high affinity for protons. libretexts.org Conversely, weakly basic solvents are differentiating solvents, allowing for the distinction between the strengths of different acids. libretexts.org

Acetonitrile, a dipolar aprotic solvent, is often used for pKa determination. chem-soc.si It has a relatively high dielectric constant and a small autoprotolysis constant, making it a good differentiating solvent. chem-soc.si The table below illustrates the effect of solvent on the pKa of a related compound, 4-nitrophenol.

Nucleophilic and Electrophilic Reactivity of the Guanidine Moiety

The guanidine group in this compound possesses both nucleophilic and electrophilic character. The lone pairs of electrons on the nitrogen atoms make the guanidine moiety nucleophilic. nih.gov Guanidines are known to be strong nucleophiles and can participate in reactions such as aza-Michael additions. nih.govirb.hr The nucleophilicity of the guanidine can be influenced by its protonation state; the protonated guanidinium form is less nucleophilic. irb.hr

Conversely, the central carbon atom of the guanidinium ion is electrophilic and can be attacked by nucleophiles. mdpi.com This dual reactivity allows guanidines to participate in a variety of chemical transformations. The electron-withdrawing nitro group in this compound is expected to decrease the nucleophilicity of the guanidine nitrogen atoms while potentially increasing the electrophilicity of the central carbon atom.

Oxidation of a guanidino-functionalized aromatic molecule can lead to an "umpolung" of the guanidine's reactivity, transforming it from a nucleophile into an electrophile, which then allows for the addition of amines or other guanidines. researchgate.net

Mechanistic Investigations of Derivatization Reactions

The reactivity of this compound allows for its derivatization through various reactions, including cyclizations, additions, and substitutions.

This compound can serve as a precursor for the synthesis of various heterocyclic compounds. Cyclization reactions are a powerful tool in organic synthesis for the construction of cyclic molecules. nih.govnih.gov Guanidines can undergo cascade cyclization reactions to form bicyclic systems containing dihydropyrimidine (B8664642) rings. researchgate.net

For example, the reaction of furfuryl guanidines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to different products depending on the reaction conditions and the nature of the counterion. nih.gov In the presence of a non-nucleophilic anion like hexafluorophosphate (B91526), a Diels-Alder cycloaddition occurs, followed by an intramolecular aza-Michael addition to form polycyclic guanidines. irb.hrnih.gov This intramolecular cyclization involves the nucleophilic attack of a guanidine nitrogen atom. nih.gov

The nitrogen atoms of the guanidine moiety in this compound can undergo addition and substitution reactions. As nucleophiles, guanidines can be alkylated by various electrophiles, including alkyl halides and alcohols. nih.gov However, for unsymmetrically substituted guanidines, selective monoalkylation can be challenging, and mixtures of products may be obtained upon further alkylation due to the comparable reactivity of the remaining nitrogen atoms. nih.gov

In the context of furfuryl guanidines reacting with DMAD, if a nucleophilic halide anion is present, an aza-Michael addition occurs instead of a cycloaddition. irb.hrnih.gov This highlights how the reaction pathway can be controlled by the choice of reagents and reaction conditions.

Thermal and Photochemical Stability Investigations and Degradation Pathways

The stability of this compound under thermal and photochemical stress is a critical determinant of its application, storage, and environmental fate. Research into its degradation pathways provides insight into the compound's reactivity and the potential formation of daughter products.

Thermal Stability and Degradation

While specific experimental data on the thermal decomposition of this compound is not extensively available in the public domain, the thermal behavior can be inferred from studies on structurally related compounds, such as nitroguanidine (B56551) and other substituted guanidine derivatives.

The thermal decomposition of guanidine-containing compounds is known to be complex. For instance, guanidine nitrate's decomposition mechanism has been a subject of study, indicating that the stability of such compounds is influenced by their salt form and the nature of their substituents. nih.gov The presence of the nitro group on the phenyl ring in this compound is expected to significantly influence its thermal stability. Nitroaromatic compounds are known for their energetic properties and can decompose exothermically. researchgate.net

Computer simulations of the thermal decomposition of nitroguanidine suggest that the initial steps involve the homolytic cleavage of the nitro group. lukasiewicz.gov.pl This is a common pathway for nitramines and nitrimines. Following this initial step, a cascade of reactions can occur, leading to the formation of various gaseous products and solid residues. lukasiewicz.gov.pl For this compound, a plausible initial step in its thermal degradation would be the cleavage of the C-N bond connecting the phenyl ring to the guanidinium group, or the decomposition of the nitro group itself.

Potential Thermal Degradation Products of this compound

| Potential Product | Chemical Formula | Rationale for Formation |

| 4-Nitroaniline (B120555) | C₆H₆N₂O₂ | Cleavage of the guanidinium group. |

| Guanidine | CH₅N₃ | Cleavage of the phenyl group. |

| Carbon Dioxide | CO₂ | Complete oxidation of the organic structure. |

| Nitrogen Oxides (NOx) | NOx | Decomposition of the nitro group. |

| Melamine | C₃H₆N₆ | Polymerization/condensation of guanidine-derived fragments. lukasiewicz.gov.pl |

| Urea (B33335) | CH₄N₂O | Rearrangement and hydrolysis of guanidine. lukasiewicz.gov.pl |

This table is illustrative and based on the degradation pathways of related compounds.

Studies on the thermal decomposition of 1,3-diphenyl urea, which shares a structural similarity in its phenyl-nitrogen bond, show that cleavage to form phenyl isocyanate and aniline (B41778) occurs at temperatures between 350-450 °C. mdpi.com This suggests that the N-phenyl bond in this compound could also be susceptible to thermal cleavage.

Photochemical Stability and Degradation

The photochemical stability of this compound is largely dictated by the presence of the nitroaromatic chromophore. Nitroaromatic compounds are known to be susceptible to photochemical degradation. rsc.orgnih.gov The nitro group's electron-withdrawing nature, combined with the aromatic ring, makes these compounds resistant to oxidative degradation in the absence of light, but they can undergo various transformations upon UV irradiation. nih.gov

The degradation of nitroaromatic compounds can proceed through different mechanisms, including the reduction of the nitro group to an amino group, or the oxidative removal of the nitro group. slideshare.netcswab.org Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ process, have been shown to be effective in degrading a variety of nitroaromatic compounds. rsc.org This process involves the generation of highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its cleavage and eventual mineralization.

For this compound, photochemical degradation could be initiated by the excitation of the nitrobenzene (B124822) moiety, leading to a series of reactions.

Plausible Photochemical Degradation Pathways of this compound

| Pathway | Key Intermediates/Products | Description |

| Nitro Group Reduction | N-4-Aminophenylguanidine | The nitro group is reduced to an amino group, a common pathway for nitroaromatics. slideshare.net |

| Ring Hydroxylation | Hydroxylated this compound derivatives | Attack of hydroxyl radicals on the aromatic ring. |

| Ring Cleavage | Aliphatic acids, aldehydes | Further oxidation of the aromatic ring leading to its opening. |

| Denitration | N-phenylguanidine | Removal of the nitro group from the aromatic ring. |

This table presents hypothetical pathways based on the known photochemistry of nitroaromatic compounds.

The presence of various substituents on the aromatic ring can influence the rate and pathway of photochemical degradation. mdpi.com The guanidinium group in this compound may affect the electron density of the aromatic ring and, consequently, its photochemical reactivity.

Derivatization Strategies and Analogue Synthesis for Advanced Research

Synthesis of Substituted N-4-Nitrophenylguanidine Analogues

The synthesis of substituted this compound analogues allows for systematic exploration of structure-activity relationships. Modifications can be introduced at the guanidine (B92328) nitrogen atoms or on the aromatic ring, providing a powerful tool for modulating the compound's properties.

The nitrogen atoms of the guanidine group in this compound are nucleophilic and can undergo reactions with various electrophiles. N-alkylation and N-acylation are fundamental transformations for introducing alkyl and acyl groups, respectively, leading to a wide range of substituted derivatives.

N-Alkylation Reactions: The introduction of alkyl groups onto the guanidine moiety can significantly alter its basicity, lipophilicity, and hydrogen-bonding capabilities. While direct alkylation of this compound can be challenging due to the potential for multiple alkylations at different nitrogen atoms, selective substitution can be achieved through carefully controlled reaction conditions or the use of protecting groups. A common strategy involves the phase-transfer-catalyzed alkylation of carbamate-protected guanidines. epa.govacs.org This method allows for the reaction of the guanidine with various alkyl halides under biphasic conditions, offering a convenient route to highly functionalized products. epa.govacs.org Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where alcohols serve as alkylating agents in the presence of a suitable metal catalyst, such as ruthenium complexes. nih.gov This method is atom-efficient and generates water as the only byproduct. nih.gov

| Reaction Type | Alkylating Agent | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Phase-Transfer Catalysis | Alkyl Halides (e.g., R-Br, R-Cl) | Tetrabutylammonium salt, biphasic conditions (e.g., NaOH/CH₂Cl₂) | Tolerant of a wide range of functional groups; mild reaction conditions. epa.govacs.org |

| Borrowing Hydrogen | Alcohols (R-OH) | Ru or Ir complexes | Atom-efficient; forms water as a byproduct; can be used for methylation with methanol. nih.gov |

| Palladium-Catalyzed Carboamination | Aryl/Alkenyl Halides | Pd(0) catalyst | Forms cyclic guanidines from N-allylguanidines. nih.gov |

N-Acylation Reactions: Acylation of the guanidine group introduces an acyl moiety, forming N-acylguanidines. These derivatives are of interest in medicinal chemistry. nih.gov The reaction typically involves treating this compound with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. The synthesis of N-acyl-N'-alkyl/aryl disubstituted guanidines has been demonstrated, highlighting the feasibility of introducing acyl groups onto complex guanidine scaffolds. acs.org Radical-based methods have also been developed, where the addition of nitrogen-centered radicals to cyanamide (B42294) compounds can lead to the formation of polycyclic guanidine derivatives, offering a pathway to complex acylated structures. researchgate.net

| Acylating Agent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Acyl Chlorides (R-COCl) | Base (e.g., Triethylamine, Pyridine) in an inert solvent | N-Acylguanidines | nih.gov |

| Carboxylic Anhydrides ((RCO)₂O) | Base or catalyst, often with heating | N-Acylguanidines | - |

| Carbamoyl Isothiocyanates | One-pot reaction with amines | 1,3-Substituted Guanidines | acs.org |

The nitrophenyl ring of this compound is susceptible to substitution reactions, which can be broadly categorized as electrophilic or nucleophilic. The outcomes of these reactions are heavily influenced by the electronic properties of the existing nitro and guanidino substituents.

Electrophilic Aromatic Substitution (EAS): The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. galaxy.aiyoutube.commasterorganicchemistry.com It directs incoming electrophiles primarily to the meta position relative to itself. The guanidine group, when protonated (as it would be under the strongly acidic conditions often used for EAS), also acts as an electron-withdrawing and meta-directing group. Therefore, further electrophilic substitution on the this compound ring, such as nitration or sulfonation, is expected to be difficult and would likely occur at the positions meta to the nitro group (i.e., positions 2 and 6).

Nucleophilic Aromatic Substitution (SNAr): In contrast to its deactivating effect in EAS, the nitro group is a strong activating group for nucleophilic aromatic substitution. libretexts.orglibretexts.org This is because it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the leaving group. libretexts.org This principle can be exploited to synthesize substituted nitrophenylguanidines. For instance, 2,4-dinitrophenylguanidine can be prepared via the nucleophilic substitution of the chlorine atom in 1-chloro-2,4-dinitrobenzene (B32670) by guanidine. researchgate.net In this reaction, the aromatic ring is attacked by the nucleophilic guanidine, leading to the displacement of the chloride ion. The reaction is facilitated by the presence of two activating nitro groups. researchgate.netsemanticscholar.org This strategy can be extended to introduce other substituents onto the nitrophenyl ring by starting with appropriately substituted halo-nitroaromatics.

| Reaction Type | Effect of -NO₂ Group | Directing Influence | Expected Outcome on this compound |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivating | Meta-directing | Substitution is disfavored; if forced, occurs at positions 2 and 6. galaxy.ai |

| Nucleophilic Aromatic Substitution (SNAr) | Strongly Activating | Ortho-, Para-directing | Facilitates substitution of a leaving group at the ortho or para position. libretexts.orgresearchgate.net |

Formation of Guanidinium (B1211019) Salts and Ionic Liquids Derived from this compound

The basic nature of the guanidine functional group allows it to be readily protonated to form stable guanidinium salts. These salts can be precursors to ionic liquids (ILs), which are salts with melting points below 100 °C. Guanidinium-based ILs are noted for their high thermal and chemical stability. researchgate.net

The synthesis of guanidinium salts from this compound is typically achieved by reacting the guanidine base with a suitable acid (e.g., HCl, H₂SO₄, HNO₃). The resulting salt consists of the N-4-nitrophenylguanidinium cation and the corresponding anion of the acid. orgsyn.org

To form an ionic liquid, a two-step synthesis is often employed. First, the N-4-nitrophenylguanidinium cation is formed, often through quaternization of the guanidine. This is then followed by an anion exchange (metathesis) reaction to introduce a weakly coordinating anion, such as hexafluorophosphate (B91526) ([PF₆]⁻) or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻). researchgate.netresearchgate.net The choice of both the cation and the anion is crucial as it determines the physicochemical properties of the resulting ionic liquid, including its melting point, viscosity, and solubility. auctoresonline.org The planar, charge-delocalized structure of the guanidinium cation contributes to the formation of salts with low melting points. researchgate.net

Heterocyclic Ring Construction Involving the this compound Scaffold

This compound is a valuable building block for the synthesis of nitrogen-containing heterocyclic compounds due to the reactive nature of its functional groups. The guanidine moiety can act as a binucleophile in condensation reactions, while the ortho-nitro group can participate in intramolecular cyclizations.

A significant application is the synthesis of 1,2,4-benzotriazine (B1219565) derivatives. Substituted 2-nitrophenylguanidines undergo base-catalyzed intramolecular cyclization to form 3-amino-1,2,4-benzotriazine 1-oxides. researchgate.netresearchgate.net In this reaction, a nitrogen atom of the guanidine group attacks the carbon atom bearing the nitro group, followed by rearrangement and elimination of water to form the heterocyclic ring system. The kinetics and mechanism of this cyclization have been studied, indicating a base-catalyzed process. researchgate.net

Furthermore, the guanidine functionality is a classic component in the synthesis of pyrimidine (B1678525) rings. The general principle involves the condensation of a guanidine with a 1,3-dicarbonyl compound or its equivalent. wikipedia.orgbu.edu.eg By applying this methodology, this compound can be reacted with various β-dicarbonyl compounds to yield 2-(N-4-nitrophenylamino)pyrimidines. This approach allows for the incorporation of the this compound scaffold into a new heterocyclic core, providing access to a wide range of complex molecules with potential biological activities. mdpi.comnih.gov

Advanced Chemical Research Applications and Methodological Development

N-4-Nitrophenylguanidine as a Ligand in Coordination Chemistry

Guanidine (B92328) derivatives have emerged as a versatile class of ligands in coordination and organometallic chemistry due to their strong σ-donating properties and the tunability of their steric and electronic characteristics. The introduction of a 4-nitrophenyl group onto the guanidine scaffold significantly modulates its ligating properties, influencing the stability, structure, and reactivity of the resulting metal complexes.

The coordination of this compound to a metal center typically occurs through one or more of its nitrogen atoms. In its neutral form, the ligand usually coordinates in a monodentate fashion through the imine nitrogen atom. Upon deprotonation, it forms the guanidinate anion, which can act as a bidentate chelating ligand, binding through two nitrogen atoms to form a stable four-membered ring with the metal center.

The presence of the electron-withdrawing nitro group on the phenyl ring reduces the electron density on the guanidine nitrogen atoms. This electronic effect diminishes the basicity of the ligand compared to alkyl or unsubstituted aryl guanidines. Consequently, the σ-donor strength of this compound is attenuated, which in turn affects the metal-ligand bond strength. This modulation of electronic properties can be advantageous in stabilizing metal centers in specific oxidation states or in fine-tuning the catalytic activity of the resulting metal complex.

While crystal structures of metal complexes containing specifically this compound are not widely reported, structural data from closely related compounds, such as Trimethyl-N′′-(-4-nitrophenyl)-N′-phenylguanidine, provide valuable insights. In such structures, the C-N bond lengths within the guanidine core exhibit significant double-bond and single-bond character, indicating electron delocalization. The N-C-N bond angles often deviate from the ideal 120° of a trigonal planar geometry, suggesting steric and electronic influences from the substituents.

Table 1: Selected Structural Data for a Guanidine Derivative

| Parameter | Value | Description |

| C=N bond length | 1.298 (2) Å | Indicates significant double-bond character. |

| C-N single bond lengths | 1.353 (2) Å, 1.401 (3) Å | Elongated single bonds within the guanidine core. |

| N-C-N bond angles | 115.81 (16)°, 118.90 (18)°, 125.16 (18)° | Shows deviation from ideal trigonal planar geometry. |

Data from a related compound: Trimethyl-N′′-(-4-nitrophenyl)-N′-phenylguanidine. nih.gov

The design of metal complexes incorporating guanidine ligands is guided by several key principles that allow for the tailoring of their properties for specific applications. The modular nature of guanidine synthesis permits a high degree of functionalization, enabling precise control over the steric and electronic environment of the metal center.

Steric Control: The size and shape of the substituents on the guanidine nitrogen atoms dictate the steric bulk around the metal ion. This can be used to control the coordination number of the metal, prevent unwanted side reactions, and in catalysis, to create specific chiral pockets to influence stereoselectivity.

Electronic Tuning: The electronic properties of the guanidine ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups. In the case of this compound, the strongly electron-withdrawing nitro group significantly influences the electronic character of the ligand. This allows for the stabilization of different metal oxidation states and the modulation of the Lewis acidity of the metal center, which is a critical parameter in catalysis.

By systematically varying these parameters, chemists can design bespoke metal complexes with guanidine ligands that are optimized for applications in catalysis, materials science, and bioinorganic chemistry.

Role in Organocatalysis and Catalytic System Design

The guanidine functional group is a powerful motif in the field of organocatalysis, primarily due to its strong basicity and its ability to act as a hydrogen-bond donor. While direct applications of this compound in this context are not extensively documented, the principles governing guanidine catalysis provide a framework for understanding its potential role.

Guanidines can participate in a variety of cooperative catalytic mechanisms. As a Brønsted base, the guanidine moiety can deprotonate a pro-nucleophile, increasing its reactivity. Simultaneously, the resulting guanidinium (B1211019) ion can act as a Brønsted acid, activating an electrophile through hydrogen bonding. This bifunctional activation is a hallmark of many guanidine-catalyzed reactions and leads to significant rate enhancements and high levels of stereocontrol. nih.gov

The guanidine unit can also be incorporated into more complex catalytic systems. For example, guanidine-thiourea bifunctional organocatalysts have been developed for asymmetric nitroaldol reactions. nih.gov In these systems, the guanidine group activates the nitroalkane by deprotonation, while the thiourea (B124793) moiety activates the aldehyde electrophile through hydrogen bonding. This cooperative activation within a single molecule leads to a highly organized transition state and excellent enantioselectivity.

Chiral guanidines have emerged as highly effective organocatalysts for a wide range of asymmetric transformations. scispace.comresearchgate.netrsc.orgnih.govrsc.org The introduction of chirality into the guanidine backbone allows for the creation of a chiral environment around the reacting substrates, leading to the preferential formation of one enantiomer of the product.

These catalysts can be broadly classified into bicyclic, monocyclic, and acyclic types. researchgate.net The rigid structures of bicyclic and monocyclic guanidines often provide a well-defined chiral pocket, which is crucial for high enantioselectivity. The basicity and hydrogen-bonding capabilities of these chiral guanidines are exploited in a variety of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions.

The electronic nature of substituents on the chiral guanidine framework plays a critical role in modulating its catalytic activity and selectivity. The incorporation of an electron-withdrawing group like the 4-nitrophenyl substituent would be expected to decrease the basicity of the guanidine. While this might reduce its effectiveness in reactions requiring strong Brønsted basicity, it could be advantageous in reactions where a milder base is preferred or where the hydrogen-bonding ability of the corresponding guanidinium ion is the key catalytic feature.

This compound in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, is concerned with the design and synthesis of crystalline solids with desired properties. The ability of the guanidinium group to form multiple, directional hydrogen bonds, combined with the potential for other non-covalent interactions involving the nitrophenyl group, makes this compound a valuable building block in these fields.

The protonated form of guanidine, the guanidinium ion, is a particularly effective hydrogen-bond donor, capable of forming robust and predictable hydrogen-bonding networks. The planar, Y-shaped geometry of the guanidinium core allows for the formation of various supramolecular motifs, such as chains, tapes, and sheets.

In the case of a derivative, Trimethyl-N′′-(-4-nitrophenyl)-N′-phenylguanidine, the crystal structure reveals the presence of non-classical C-H···O hydrogen bonds between the methyl and aromatic C-H groups and the oxygen atoms of the nitro group. nih.gov These interactions, with H···O distances of 2.49 and 2.72 Å, play a crucial role in the crystal packing. One hydrogen atom of the phenyl ring forms a hydrogen bond with an oxygen atom of the nitro group, leading to the formation of chains. A second hydrogen bond between a methyl group and another nitro oxygen atom results in chains extending in a different direction. The crosslinking of these chains generates a two-dimensional network. nih.gov This demonstrates the significant role of the nitro group in directing the supramolecular assembly through specific hydrogen bonding.

The design of such supramolecular architectures is of interest for the development of new materials with tailored properties, such as porous materials for gas storage, materials with specific optical or electronic properties, and crystalline solids for use in nonlinear optics. The predictable hydrogen-bonding patterns of the guanidinium group, combined with the electronic and steric influence of the nitrophenyl substituent, provide a powerful tool for the rational design of functional supramolecular materials.

Self-Assembly Studies and Molecular Recognition Phenomena

Detailed studies focusing specifically on the self-assembly and molecular recognition capabilities of this compound are not extensively documented in publicly available scientific literature. However, the inherent chemical properties of the molecule suggest a strong potential for such phenomena. The guanidinium group is a well-known motif for forming strong hydrogen bonds, acting as a multidentate hydrogen bond donor. The presence of the nitro group and the aromatic ring can also contribute to intermolecular interactions through dipole-dipole forces and π-π stacking.

In a related compound, Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine, the crystal structure reveals the presence of C—H⋯O hydrogen bonds involving the methyl, aromatic protons, and the oxygen atoms of the nitro group. nih.gov These types of non-classical hydrogen bonds lead to the formation of extended two-dimensional networks in the solid state. nih.gov Such observations for a structurally similar molecule underscore the potential for this compound to participate in predictable intermolecular hydrogen bonding, a key driver for self-assembly and molecular recognition events. The fundamental ability to form these interactions is crucial for the rational design of more complex chemical systems.

Design of Supramolecular Architectures Based on Guanidine Motifs

The design and construction of intricate supramolecular architectures rely on the predictable and directional nature of non-covalent interactions. The guanidinium group, due to its planar geometry and multiple hydrogen bond donor sites, is a powerful building block in supramolecular chemistry. It can form robust synthons with various hydrogen bond acceptors, such as carboxylates and phosphates.

While specific examples of supramolecular architectures constructed from this compound are not widely reported, the foundational principles of supramolecular chemistry allow for postulation. The combination of the guanidinium group's hydrogen-bonding capacity with the electronic properties of the nitrophenyl group could be exploited to create novel materials. The nitro group can influence the electronic environment and potentially engage in its own intermolecular interactions, adding another layer of control to the assembly process. The development of such architectures would be a significant step in harnessing the properties of this compound for applications in materials science and nanotechnology.

Development of Advanced Analytical Methodologies for Characterization and Quantification

The ability to accurately characterize and quantify this compound is essential for its study and potential application. Advanced analytical techniques provide the necessary sensitivity and selectivity for these tasks.

Advanced Chromatographic Separation Techniques (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of organic molecules like this compound. While specific, validated methods exclusively for this compound are not detailed in the surveyed literature, methods for similar compounds can be readily adapted.

For HPLC analysis, the presence of the nitrophenyl chromophore allows for straightforward detection using a UV-Vis detector. A reversed-phase HPLC setup would be the most common starting point, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of the compound can be manipulated by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The inclusion of an acid, like formic acid, in the mobile phase can ensure the guanidinium group is protonated, leading to more consistent retention times and better peak shapes.

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. For this compound, electrospray ionization (ESI) in positive ion mode would be an effective method to generate gas-phase ions, as the guanidine group is readily protonated. The mass analyzer can then be used to confirm the identity of the compound by its mass-to-charge ratio and to provide quantitative data.

| Parameter | HPLC | LC-MS |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient (e.g., 10-90% B over 10 min) | Gradient (e.g., 5-95% B over 8 min) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection | UV at ~270 nm and ~320 nm | ESI Positive Mode |

| Ionization Source | N/A | Electrospray Ionization (ESI) |

| Scan Mode | N/A | Full Scan and/or Selected Ion Monitoring (SIM) |

Electrochemical Sensing Mechanisms and Sensor Design

Based on the conducted literature search, there is no specific information available regarding the development of electrochemical sensing mechanisms or sensors designed for the detection of this compound. Research in this area appears to be un- or under-reported.

Future Research Directions and Unexplored Avenues in N 4 Nitrophenylguanidine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of guanidines, while crucial, often involves hazardous reagents, harsh conditions, or multi-step procedures that are not amenable to rapid compound library generation. rsc.org The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to address these challenges, enhancing safety, reproducibility, and scalability. durham.ac.ukewadirect.com

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, provides significant advantages such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. durham.ac.ukewadirect.comthieme-connect.de For the synthesis of N-4-Nitrophenylguanidine and its derivatives, flow chemistry could be particularly advantageous in the nitration step, a notoriously exothermic and potentially hazardous reaction. ewadirect.com The use of microreactors allows for rapid dissipation of heat, minimizing the formation of byproducts and increasing the safety of the process. ewadirect.com Furthermore, the in-situ generation of unstable reagents, such as acetyl nitrate (B79036) for nitration, can be seamlessly integrated into a flow platform, avoiding the risks associated with their storage and handling. nih.gov